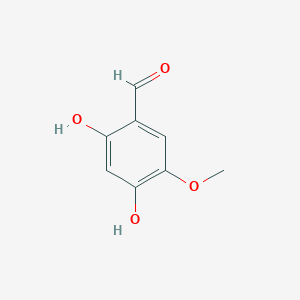

2,4-Dihydroxy-5-methoxybenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,4-dihydroxy-5-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c1-12-8-2-5(4-9)6(10)3-7(8)11/h2-4,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFZAFNQYRZGWNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70458271 | |

| Record name | 2,4-Dihydroxy-5-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70458271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51061-83-7 | |

| Record name | 2,4-Dihydroxy-5-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70458271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 51061-83-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 2,4-Dihydroxy-5-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,4-Dihydroxy-5-methoxybenzaldehyde. The information is curated to support research, development, and application of this compound in various scientific domains, particularly in drug discovery and materials science.

Core Physicochemical Data

This compound is a substituted aromatic aldehyde with the molecular formula C₈H₈O₄. Its chemical structure features a benzene ring substituted with two hydroxyl groups, one methoxy group, and a formyl group.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₈O₄ | |

| Molecular Weight | 168.15 g/mol | |

| Appearance | Solid | |

| Melting Point | 148-153 °C | |

| Boiling Point | Not explicitly available | |

| Solubility | Moderately soluble in water; Highly soluble in organic solvents like ethanol, ether, and chloroform.[1] | |

| CAS Number | 51061-83-7 |

Spectral Data

Table 2: Spectroscopic Data for 2,4-Dihydroxybenzaldehyde (Reference)

| Spectroscopic Technique | Key Features and Expected Peaks for this compound | Reference Data (2,4-Dihydroxybenzaldehyde) |

| ¹H NMR | Signals for aldehydic proton, aromatic protons, methoxy protons, and hydroxyl protons. | ¹H NMR (DMSO-d₆): δ ~11.2 (s, 1H, OH), ~10.1 (s, 1H, CHO), ~9.8 (s, 1H, OH), ~7.2 (d, 1H, Ar-H), ~6.3 (dd, 1H, Ar-H), ~6.2 (d, 1H, Ar-H) |

| ¹³C NMR | Signals for carbonyl carbon, aromatic carbons, and methoxy carbon. | ¹³C NMR (DMSO-d₆): δ ~191.0 (CHO), ~164.0, ~162.0, ~134.0, ~114.0, ~108.0, ~103.0 (Aromatic C) |

| FT-IR (cm⁻¹) | Broad O-H stretch, aromatic C-H stretch, C=O stretch of the aldehyde, C-O stretch, and aromatic C=C stretches. | ~3200 (broad, O-H), ~3050 (aromatic C-H), ~1640 (C=O), ~1600, 1540, 1480 (aromatic C=C)[2] |

| Mass Spectrometry (EI) | Molecular ion peak (M⁺) and characteristic fragmentation patterns. | M⁺ at m/z 138. Key fragments at 137, 110, 81, 69.[2] |

Experimental Protocols

The following are detailed methodologies for the determination of key physicochemical properties of this compound.

Determination of Melting Point

The melting point of this compound can be determined using a standard capillary melting point apparatus.

-

Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: The capillary tube is placed in a melting point apparatus.

-

Measurement: The sample is heated at a steady rate. The temperature at which the substance starts to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.

Determination of Solubility

A gravimetric method can be employed to determine the quantitative solubility of the compound in various solvents.

-

Equilibration: An excess amount of this compound is added to a known volume of the solvent in a sealed vial. The mixture is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure saturation.

-

Filtration: The saturated solution is allowed to settle, and a known volume of the clear supernatant is carefully withdrawn using a syringe fitted with a fine filter (e.g., 0.22 µm) to remove any undissolved solid.

-

Solvent Evaporation: The filtered solution is transferred to a pre-weighed container, and the solvent is evaporated under controlled conditions (e.g., in a vacuum oven at a temperature below the compound's decomposition point).

-

Quantification: The container with the dried solute is weighed. The solubility is then calculated as the mass of the dissolved solid per volume of the solvent (e.g., in g/L or mg/mL).

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Approximately 10-20 mg of the compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet.

-

Data Acquisition: The IR spectrum is recorded using an FT-IR spectrometer.

-

-

Mass Spectrometry (MS):

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically using a direct insertion probe or after separation by gas chromatography.

-

Ionization and Analysis: Electron ionization (EI) is commonly used, and the resulting mass spectrum is recorded.

-

Biological Activity and Signaling Pathways

Derivatives of 2,4-dihydroxybenzaldehyde have shown promising biological activities, including anticancer and anti-inflammatory effects.[3] These activities are often attributed to their interaction with specific cellular signaling pathways.

Anti-inflammatory Signaling Pathway

2,4-Dihydroxybenzaldehyde has been shown to exhibit anti-inflammatory properties by suppressing the production of inflammatory mediators.[4] This is believed to occur through the inhibition of the NF-κB signaling pathway.

References

Spectroscopic Profile of 2,4-Dihydroxy-5-methoxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-Dihydroxy-5-methoxybenzaldehyde (C₈H₈O₄, Molecular Weight: 168.15 g/mol ).[1][2] Due to the limited availability of experimentally derived spectra for this specific molecule, this document presents predicted data based on the analysis of its structural isomers and established spectroscopic principles. This guide is intended to serve as a valuable resource for the identification and characterization of this compound in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the known spectral characteristics of closely related isomers such as 2,4-dihydroxybenzaldehyde, 2-hydroxy-5-methoxybenzaldehyde, and 3,4-dihydroxy-5-methoxybenzaldehyde.

¹H NMR (Proton NMR) Spectroscopic Data

Solvent: DMSO-d₆ Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~9.7 - 10.0 | Singlet | 1H | Aldehyde (-CHO) |

| ~7.0 - 7.2 | Singlet | 1H | Aromatic (H-6) |

| ~6.4 - 6.6 | Singlet | 1H | Aromatic (H-3) |

| ~3.8 | Singlet | 3H | Methoxy (-OCH₃) |

| ~10.0 - 11.0 | Broad Singlet | 1H | Hydroxyl (-OH at C4) |

| ~11.0 - 12.0 | Broad Singlet | 1H | Hydroxyl (-OH at C2) |

Note: The chemical shifts of the hydroxyl protons are concentration and temperature-dependent and may exchange with D₂O.

¹³C NMR (Carbon-13 NMR) Spectroscopic Data

Solvent: DMSO-d₆ Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~190 | Aldehyde (C=O) |

| ~155 - 160 | Aromatic (C-4) |

| ~150 - 155 | Aromatic (C-2) |

| ~140 - 145 | Aromatic (C-5) |

| ~115 - 120 | Aromatic (C-1) |

| ~110 - 115 | Aromatic (C-6) |

| ~100 - 105 | Aromatic (C-3) |

| ~55 - 60 | Methoxy (-OCH₃) |

FT-IR (Fourier-Transform Infrared) Spectroscopic Data

Sample Preparation: KBr Pellet

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3500 - 3200 (broad) | O-H Stretch | Hydroxyl (-OH) |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 2900 - 2800 | C-H Stretch | Aldehyde |

| 1650 - 1630 | C=O Stretch | Aldehyde |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| 1280 - 1200 | C-O Stretch | Aryl Ether |

| 1150 - 1050 | C-O Stretch | Phenol |

Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI)

| m/z | Interpretation |

| 168 | Molecular Ion (M⁺) |

| 167 | [M-H]⁺ |

| 153 | [M-CH₃]⁺ |

| 139 | [M-CHO]⁺ |

| 125 | [M-CHO-CH₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the solid this compound sample.[3]

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.[4]

-

Filter the solution through a pipette plugged with cotton wool to remove any particulate matter.[4]

-

Transfer the clear solution into a standard 5 mm NMR tube.[3]

-

-

Instrumentation and Data Acquisition:

-

The ¹H and ¹³C NMR spectra are acquired on a 400 MHz (or higher) NMR spectrometer.

-

For ¹H NMR, the spectral width is typically set to 12-16 ppm with a relaxation delay of 1-2 seconds. A total of 16-32 scans are co-added to improve the signal-to-noise ratio.

-

For ¹³C NMR, the spectral width is set to approximately 220-240 ppm with a relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) is typically required.

-

The spectrometer is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve optimal resolution.[3]

-

-

Data Processing:

-

The acquired Free Induction Decay (FID) is processed using appropriate software.

-

A line broadening factor of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra is typically applied before Fourier transformation.

-

Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.[5]

-

The fine, homogenous mixture is then transferred to a pellet-pressing die.

-

A hydraulic press is used to apply several tons of pressure to form a thin, transparent or translucent pellet.[5]

-

-

Instrumentation and Data Acquisition:

-

The KBr pellet is placed in the sample holder of an FT-IR spectrometer.

-

A background spectrum of a blank KBr pellet is recorded first.[6]

-

The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.

-

To improve the signal-to-noise ratio, 16-32 scans are typically co-added with a resolution of 4 cm⁻¹.[7]

-

Mass Spectrometry (MS)

-

Sample Introduction:

-

A dilute solution of the sample is prepared in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[8]

-

The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) interface.[9]

-

-

Instrumentation and Data Acquisition:

-

For Electron Ionization (EI), the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).[10]

-

The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).[9]

-

The detector records the abundance of each ion.[11]

-

-

Data Analysis:

-

The mass spectrum is plotted as relative intensity versus m/z.

-

The molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce the structure of the molecule.[9]

-

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a chemical compound and the general signaling pathway concept in drug development where such compounds might be studied.

Caption: Experimental workflow for spectroscopic analysis.

References

- 1. This compound 97 51061-83-7 [sigmaaldrich.com]

- 2. PubChemLite - this compound (C8H8O4) [pubchemlite.lcsb.uni.lu]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. publish.uwo.ca [publish.uwo.ca]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. jascoinc.com [jascoinc.com]

- 7. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 10. benchchem.com [benchchem.com]

- 11. youtube.com [youtube.com]

2,4-Dihydroxy-5-methoxybenzaldehyde: A Technical Overview of a Promising Scaffold with Underexplored Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dihydroxy-5-methoxybenzaldehyde is a phenolic aldehyde that, while utilized as a key intermediate in the synthesis of various bioactive molecules, remains largely uncharacterized in terms of its own biological activities. This technical guide consolidates the limited available information on this compound and provides a comprehensive overview of the well-documented biological activities of its structural analogs. By examining the antioxidant, anti-inflammatory, anticancer, antimicrobial, and enzyme-inhibiting properties of closely related benzaldehydes, this document aims to highlight the potential therapeutic avenues for this compound and underscore the need for further investigation into its pharmacological profile.

Introduction to this compound

This compound is an aromatic organic compound with the chemical formula C₈H₈O₄. Its structure features a benzene ring substituted with two hydroxyl (-OH) groups at positions 2 and 4, a methoxy (-OCH₃) group at position 5, and a formyl (-CHO) group at position 1. While scientific literature on the direct biological effects of this specific molecule is sparse, it is recognized for its antioxidant properties and its role as a versatile precursor in organic synthesis.[1] Notably, it serves as a starting material for the synthesis of coumarin derivatives, such as Scopoletin, which exhibit a wide range of biological activities including anti-inflammatory, antioxidant, and anti-tumor effects.[2]

Biological Activities of Structurally Related Benzaldehydes

Given the limited data on this compound, this section details the biological activities of its close structural analogs. The presence of hydroxyl and methoxy groups on the benzaldehyde scaffold is known to significantly influence their biological efficacy.

Anticancer Activity

Derivatives of 2,4-dihydroxybenzaldehyde, particularly Schiff bases, have shown promising anticancer potential.[1] A significant mechanism of action is the inhibition of Heat shock protein 90 (Hsp90), a molecular chaperone that is crucial for the stability and function of many oncogenic proteins.[2] Inhibition of Hsp90 leads to the degradation of these client proteins, ultimately causing cancer cell death.[1]

Table 1: Anticancer Activity of 2,4-Dihydroxybenzaldehyde Derivatives

| Derivative Class | Target | Cell Line | Measurement | Result |

| Schiff Bases | Hsp90 ATPase activity | - | IC₅₀ | 0.003 µM - >10 µM |

| Schiff Bases | PC3 cell viability | PC3 | IC₅₀ | 7.15 µM - >15 µM |

Data compiled from studies on various Schiff base derivatives of 2,4-dihydroxybenzaldehyde.[3]

Anti-inflammatory and Anti-angiogenic Activities

2,4-Dihydroxybenzaldehyde has demonstrated both anti-inflammatory and anti-angiogenic properties.[4] It can suppress the production of inflammatory mediators and inhibit the formation of new blood vessels.[4] In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, it has been shown to suppress the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4]

Table 2: Anti-inflammatory and Anti-angiogenic Activity of 2,4-Dihydroxybenzaldehyde

| Activity | Model | Measurement | Result |

| Anti-angiogenesis | Chick Chorioallantoic Membrane (CAM) Assay | IC₅₀ | 2.4 µ g/egg |

| Anti-nociceptive | Acetic acid-induced writhing test (mice) | Inhibition at 100 mg/kg | 86.6% |

Data from a study on 2,4-dihydroxybenzaldehyde.[4]

Antioxidant Activity

The antioxidant capacity of dihydroxybenzaldehyde derivatives is largely attributed to their ability to donate hydrogen atoms or electrons to neutralize free radicals.[1] The positioning of the hydroxyl groups on the benzene ring plays a significant role in this activity.[1]

Table 3: Antioxidant Activity of Dihydroxybenzaldehyde Derivatives

| Compound | Assay | Result |

| Dihydroxybenzaldehydes (general) | DPPH Radical Scavenging | Exhibit antioxidant activity |

| Dihydroxybenzaldehydes (general) | CUPRAC | Exhibit antioxidant activity |

General findings for dihydroxybenzaldehyde derivatives.[1]

Antimicrobial Activity

Derivatives of 2,4-dihydroxybenzaldehyde have shown promising antimicrobial properties against a variety of pathogenic bacteria and fungi.[5] The hydroxyl groups on the benzene ring are considered crucial for their biological action, which may involve disrupting cell membranes, inhibiting essential enzymes, or interfering with quorum sensing pathways.[5]

Table 4: Minimum Inhibitory Concentration (MIC) of Dihydroxybenzaldehyde Derivatives

| Compound | Microorganism | Measurement | MIC Value |

| 2,3-Dihydroxybenzaldehyde | Staphylococcus aureus | MIC₅₀ | 500 mg/L |

| 2,5-Dihydroxybenzaldehyde | Staphylococcus aureus | MIC₅₀ | 500 mg/L |

| 2-Hydroxy-4-methoxybenzaldehyde | Staphylococcus aureus | MIC | 1024 µg/mL |

Data from studies on various dihydroxybenzaldehyde derivatives.[5]

Enzyme Inhibition

Benzaldehyde derivatives are known to inhibit various enzymes. Notably, 2,4-dihydroxybenzaldehyde has been identified as a potent and competitive inhibitor of tyrosinase, a key enzyme in melanin synthesis.[6] This makes it a compound of interest for applications in treating hyperpigmentation.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the context of 2,4-dihydroxybenzaldehyde and its derivatives.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.[1]

-

Compound Treatment: Cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24-72 hours).[1]

-

MTT Addition: MTT solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[1]

-

Solubilization: A solubilizing agent like DMSO is added to dissolve the formazan crystals.[1]

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at approximately 570 nm.[1]

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, is then calculated.[1]

DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical.

-

Reagent Preparation: A stock solution of DPPH is prepared in a suitable solvent such as methanol or ethanol, which has a deep violet color.[1]

-

Reaction Mixture: The DPPH solution is mixed with various concentrations of the test compound in a 96-well plate or cuvettes.[1]

-

Incubation: The mixture is incubated in the dark at room temperature for a set time, typically 30 minutes.[1]

-

Absorbance Measurement: The absorbance of the solution is measured at 517 nm. The fading of the violet color indicates the reduction of the DPPH radical by the antioxidant.[1]

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Inoculum Preparation: A suspension of the test microorganism is prepared and standardized to a 0.5 McFarland turbidity standard.[5] This is then diluted to the final testing concentration.[5]

-

Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions for the test organism.

-

Observation: The MIC is determined as the lowest concentration of the compound at which no visible microbial growth is observed.[1]

Visualizations

Experimental Workflow Diagrams

Caption: Workflow for determining cell viability using the MTT assay.

Signaling Pathway Diagrams

Caption: Proposed mechanism of anticancer action via Hsp90 inhibition.

Conclusion and Future Directions

This compound is a compound with a notable lack of direct biological activity data in the public domain. Its primary role to date has been as a synthetic intermediate for other bioactive molecules. However, the extensive research on its structural analogs, such as 2,4-dihydroxybenzaldehyde and its derivatives, reveals a wealth of potential therapeutic applications. These related compounds exhibit significant anticancer, anti-inflammatory, antioxidant, antimicrobial, and enzyme-inhibiting properties.

The consistent bioactivity observed in the dihydroxybenzaldehyde scaffold strongly suggests that this compound is a prime candidate for further pharmacological investigation. Future research should focus on systematically evaluating its efficacy in the following areas:

-

Anticancer activity: Screening against a panel of cancer cell lines and investigating its potential to inhibit key cancer-related pathways such as Hsp90.

-

Anti-inflammatory effects: Assessing its ability to modulate inflammatory responses in vitro and in vivo.

-

Antioxidant capacity: Quantifying its radical scavenging and antioxidant potential using a variety of standard assays.

-

Antimicrobial spectrum: Determining its efficacy against a broad range of pathogenic bacteria and fungi.

-

Enzyme inhibition: Exploring its inhibitory effects on enzymes of therapeutic interest, such as tyrosinase.

A thorough investigation into the biological activities of this compound could unveil a novel therapeutic agent and provide valuable insights into the structure-activity relationships of substituted benzaldehydes.

References

- 1. chemimpex.com [chemimpex.com]

- 2. rjptonline.org [rjptonline.org]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. US9120774B2 - Novobiocin analogues having modified sugar moieties - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,4-Dihydroxy-5-methoxybenzaldehyde: Synthesis, Spectroscopic Profile, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-Dihydroxy-5-methoxybenzaldehyde, a phenolic aldehyde of interest in medicinal chemistry and materials science. This document details the compound's molecular structure, physicochemical properties, and spectroscopic signature. A proposed synthetic pathway is outlined with detailed experimental protocols adapted from established methodologies for related compounds. Furthermore, this guide explores the biological activities of structurally similar phenolic aldehydes, focusing on their anti-inflammatory and anticancer properties, and visualizes the key signaling pathways implicated in these effects. All quantitative data is presented in structured tables, and logical workflows are illustrated using Graphviz diagrams to ensure clarity and accessibility for research and development professionals.

Molecular Structure and Properties

This compound, with the empirical formula C₈H₈O₄, is a substituted aromatic aldehyde. The benzene ring is functionalized with two hydroxyl (-OH) groups at positions 2 and 4, a methoxy (-OCH₃) group at position 5, and an aldehyde (-CHO) group at position 1. This substitution pattern renders the aromatic ring electron-rich and susceptible to electrophilic substitution, making it a versatile intermediate in organic synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₈H₈O₄ | [1] |

| Molecular Weight | 168.15 g/mol | [1] |

| CAS Number | 51061-83-7 | [1] |

| Melting Point | 148-153 °C | [1] |

| Appearance | Solid | [1] |

| SMILES String | COc1cc(C=O)c(O)cc1O | [1] |

| InChI Key | ZFZAFNQYRZGWNK-UHFFFAOYSA-N | [1] |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The expected and reported spectroscopic data are summarized below.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the aromatic protons, the methoxy protons, and the hydroxyl protons. The chemical shifts (δ) are influenced by the electron-donating and -withdrawing effects of the substituents.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the aldehyde, the aromatic carbons, and the methoxy carbon.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Assignment |

| ~9.7 | Aldehyde (-CHO) |

| ~7.0 | Aromatic (C-H) |

| ~6.5 | Aromatic (C-H) |

| ~3.9 | Methoxy (-OCH₃) |

| Variable | Hydroxyl (-OH) |

1.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum reveals the presence of key functional groups through their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400-3200 (broad) | O-H stretch | Hydroxyl (-OH) |

| 3100-3000 | C-H stretch | Aromatic |

| 2950-2850 | C-H stretch | Methoxy (-OCH₃) |

| 2850-2750 | C-H stretch | Aldehyde (-CHO) |

| 1680-1660 | C=O stretch | Aldehyde (C=O) |

| 1600-1450 | C=C stretch | Aromatic |

| 1260-1000 | C-O stretch | Ether (Ar-O-CH₃) |

1.2.3. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve the loss of the aldehydic proton, the formyl group, and the methoxy group.

| m/z | Proposed Fragment |

| 168 | [M]⁺ |

| 167 | [M-H]⁺ |

| 153 | [M-CH₃]⁺ |

| 139 | [M-CHO]⁺ |

Synthesis of this compound (Proposed)

Experimental Protocols

2.1.1. Step 1: Synthesis of 2,4,5-Trihydroxybenzaldehyde (Vilsmeier-Haack Reaction)

This protocol is adapted from established procedures for the formylation of activated phenols.

-

Preparation of the Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a calcium chloride drying tube, cool N,N-dimethylformamide (DMF, 3 equivalents) in an ice bath. Add phosphoryl chloride (POCl₃, 1.2 equivalents) dropwise with vigorous stirring. Allow the mixture to stir at 0-5 °C for 30 minutes to form the Vilsmeier reagent.

-

Formylation Reaction: Dissolve 1,2,4-trihydroxybenzene (1 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent while maintaining the temperature below 10 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 40-50 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture in an ice bath and slowly pour it onto crushed ice with stirring.

-

Hydrolysis: Heat the aqueous mixture to boiling for 15-20 minutes to hydrolyze the intermediate iminium salt.

-

Isolation and Purification: Cool the solution to room temperature. The product, 2,4,5-trihydroxybenzaldehyde, may precipitate. If not, extract the aqueous solution with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

2.1.2. Step 2: Selective Methylation of 2,4,5-Trihydroxybenzaldehyde

This protocol is based on the selective methylation of polyhydroxy aromatic compounds. The regioselectivity of the methylation is highly dependent on the pH of the reaction medium. The hydroxyl group at C4 is the most acidic and will be preferentially deprotonated and methylated under mildly basic conditions.

-

Reaction Setup: Dissolve 2,4,5-trihydroxybenzaldehyde (1 equivalent) in acetone or ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Base Addition: Add a weak base, such as potassium carbonate (K₂CO₃, 1.1 equivalents), to the solution and stir for 15 minutes at room temperature.

-

Methylation: Add dimethyl sulfate (DMS, 1.05 equivalents) dropwise to the suspension.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC to follow the disappearance of the starting material and the formation of the product.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate. The crude this compound can be purified by column chromatography on silica gel using a hexane-ethyl acetate solvent system.

Biological Activities and Signaling Pathways

While specific biological data for this compound is limited, the biological activities of the structurally related 2,4-dihydroxybenzaldehyde and other phenolic aldehydes have been investigated. These compounds exhibit a range of pharmacological effects, including anti-inflammatory, antioxidant, and anticancer activities.

Anti-inflammatory and Anti-nociceptive Activities

2,4-Dihydroxybenzaldehyde has been shown to possess in vivo anti-inflammatory and anti-nociceptive properties. It can suppress the production of inflammatory mediators such as nitric oxide (NO) and downregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that its mechanism of action involves the modulation of key inflammatory signaling pathways.

Phenolic compounds are known to exert their anti-inflammatory effects by interfering with signaling cascades such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.

References

An In-depth Technical Guide on the Solubility of 2,4-Dihydroxy-5-methoxybenzaldehyde in Organic Solvents

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction to 2,4-Dihydroxy-5-methoxybenzaldehyde

This compound is a substituted aromatic aldehyde with the chemical formula C₈H₈O₄ and a molecular weight of 168.15 g/mol . Its structure, featuring two hydroxyl groups and a methoxy group on the benzaldehyde framework, suggests a moderate polarity and the potential for hydrogen bonding, which will influence its solubility in different organic solvents. The physical form of the compound is a solid with a melting point range of 148-153 °C. Understanding its solubility is crucial for applications in organic synthesis, pharmaceutical research, and materials science, as it dictates solvent selection for reactions, purification, and formulation.

Quantitative Solubility Data

As of the latest search, no peer-reviewed studies or database entries containing quantitative solubility data (e.g., in g/L, mg/mL, or mol/L) for this compound in common organic solvents were identified. For the closely related compound, 2,4-dihydroxybenzaldehyde, qualitative reports indicate it is highly soluble in polar organic solvents such as ethanol, ether, and chloroform. This suggests that this compound may also exhibit good solubility in polar protic and aprotic solvents, but experimental verification is essential.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent of choice. This protocol is based on the widely accepted isothermal shake-flask method.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg accuracy)

-

Vials with airtight caps (e.g., 20 mL scintillation vials)

-

Constant temperature orbital shaker or water bath

-

Syringes and solvent-compatible membrane filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

3.2. Experimental Workflow

The logical flow of the experimental procedure for determining solubility is outlined in the diagram below.

3.3. Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is formed.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker and agitate for 24 to 48 hours to ensure equilibrium is reached. The temperature should be controlled and recorded (e.g., 25 °C).

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand in the constant temperature environment for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Attach a solvent-compatible membrane filter to the syringe and filter the solution into a clean vial to remove all undissolved particles.

-

Accurately dilute a known volume of the filtered saturated solution with the same solvent using volumetric flasks to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Analyze the standard solutions and the diluted sample solution using a calibrated HPLC or UV-Vis spectrophotometer.

-

Generate a calibration curve by plotting the analytical signal (e.g., peak area from HPLC or absorbance from UV-Vis) versus the concentration of the standard solutions.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

The resulting concentration is the solubility of this compound in the specific organic solvent at the experimental temperature. Express the solubility in appropriate units (e.g., mg/mL or mol/L).

-

The logical relationship between the key components of this measurement process is illustrated in the following diagram.

Conclusion

While quantitative solubility data for this compound in organic solvents are not currently published, this guide provides a robust and detailed experimental protocol that enables researchers to determine this critical physicochemical property. The provided workflow and methodologies are standard in the field and can be readily implemented in a well-equipped laboratory. Accurate solubility data is fundamental for the effective use of this compound in research and development.

A Technical Guide to the Potential Applications of 2,4-Dihydroxy-5-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dihydroxy-5-methoxybenzaldehyde is a phenolic aldehyde that is emerging as a compound of significant interest in the scientific community. Its unique chemical structure, characterized by the presence of two hydroxyl groups and a methoxy group on the benzaldehyde framework, imparts a range of biological activities and makes it a versatile precursor for the synthesis of various derivatives. This technical guide provides a comprehensive overview of the potential applications of this compound, with a focus on its therapeutic potential. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, with the formylation of 4-methoxyresorcinol being a common strategy. The following is a generalized laboratory-scale synthesis protocol based on established chemical principles for aromatic aldehydes.

Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction

Materials:

-

4-Methoxyresorcinol

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM)

-

Ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, N,N-Dimethylformamide (DMF) is cooled in an ice bath.

-

Phosphorus oxychloride (POCl₃) is added dropwise to the cooled DMF with constant stirring to form the Vilsmeier reagent. The temperature is maintained below 5°C during the addition.

-

A solution of 4-methoxyresorcinol in DMF is then added dropwise to the Vilsmeier reagent.

-

The reaction mixture is stirred at room temperature for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

The reaction mixture is then carefully poured into a beaker containing crushed ice and stirred for 30 minutes.

-

The mixture is neutralized with a saturated sodium bicarbonate solution.

-

The aqueous layer is extracted with dichloromethane (DCM).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate solvent system to afford pure this compound.

Caption: Proposed Synthesis Workflow for this compound.

Potential Applications

Anticancer Activity

Derivatives of 2,4-dihydroxybenzaldehyde have shown considerable promise as anticancer agents.[1] A significant mechanism of action for these compounds is the inhibition of Heat shock protein 90 (Hsp90).[1] Hsp90 is a molecular chaperone that is crucial for the stability and function of numerous oncoproteins that drive cancer cell proliferation and survival.[2] By inhibiting Hsp90, these derivatives can lead to the degradation of these client proteins, ultimately resulting in cell cycle arrest and apoptosis of cancer cells.[2]

| Compound | Cell Line | IC₅₀ Value |

| 2,4-dihydroxy benzaldehyde derived Schiff base 13 | PC3 (prostate cancer) | 4.85 µM[2] |

| 2,4-dihydroxy benzaldehyde derived Schiff base 5 | PC3 (prostate cancer) | 7.43 µM[2] |

| 2,4-dihydroxy benzaldehyde derived Schiff base 6 | PC3 (prostate cancer) | 7.15 µM[2] |

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[1]

Materials:

-

Cancer cell line (e.g., PC3)

-

96-well plates

-

Complete cell culture medium

-

This compound or its derivatives

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 24-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ value is determined by plotting cell viability against the compound concentration.[1]

Caption: Hsp90 Inhibition Pathway.

Caption: MTT Assay Workflow.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, which are attributed to their ability to scavenge free radicals. The hydroxyl groups on the aromatic ring of this compound can donate a hydrogen atom to free radicals, thereby neutralizing them and preventing oxidative damage to cells.

| Compound | Assay | Result |

| Dihydroxybenzaldehydes (general) | DPPH Radical Scavenging | Exhibit antioxidant activity[1] |

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the antioxidant capacity of a compound.[3]

Materials:

-

DPPH solution (0.1 mM in methanol)

-

This compound

-

Methanol

-

96-well plates

-

Microplate reader

Procedure:

-

Sample Preparation: Prepare different concentrations of the test compound in methanol.

-

Reaction Mixture: Add 50 µL of each sample concentration to the wells of a 96-well plate, followed by 150 µL of DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Caption: DPPH Assay Workflow.

Anti-inflammatory Activity

2,4-Dihydroxybenzaldehyde has demonstrated anti-inflammatory properties.[4] It can suppress the production of pro-inflammatory mediators such as nitric oxide (NO) and down-regulate the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophages.[4]

| Compound | Effect | Model |

| 2,4-dihydroxybenzaldehyde (DHD) | Suppression of NO production | LPS-stimulated RAW264.7 macrophage cells[4] |

| 2,4-dihydroxybenzaldehyde (DHD) | Suppression of iNOS and COX-2 expression | LPS-stimulated RAW264.7 macrophage cells[4] |

| 2,4-dihydroxybenzaldehyde (DHD) | Anti-angiogenic activity (IC₅₀ = 2.4 μ g/egg ) | Chick chorioallantoic membrane (CAM) assay[4] |

This assay measures the production of nitrite, a stable metabolite of NO, in cell culture supernatants using the Griess reagent.[1]

Materials:

-

RAW264.7 macrophage cells

-

Lipopolysaccharide (LPS)

-

This compound

-

Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Culture: Seed RAW264.7 cells in a 96-well plate and allow them to adhere.

-

Treatment: Pre-treat the cells with different concentrations of the test compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent in a new 96-well plate.

-

Incubation and Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

-

Quantification: The nitrite concentration is determined from a standard curve prepared with sodium nitrite.

Caption: LPS-induced Pro-inflammatory Pathway Inhibition.

Antimicrobial Activity

Derivatives of 2,4-dihydroxybenzaldehyde, particularly Schiff bases and chalcones, have been reported to possess antimicrobial activity against a variety of pathogenic bacteria and fungi.[5] The hydroxyl groups are believed to be crucial for their mechanism of action, which may involve disrupting cell membranes and inhibiting essential microbial enzymes.[5]

| Compound | Microorganism | MIC Value |

| 2-Hydroxy-4-methoxybenzaldehyde | Staphylococcus aureus | 1024 µg/mL[6] |

| 2-Hydroxy-4-methoxybenzaldehyde | Staphylococcus epidermidis | MBIC: 250 µg/mL[5] |

MIC: Minimum Inhibitory Concentration; MBIC: Minimum Biofilm Inhibitory Concentration

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5]

Materials:

-

Bacterial or fungal strain

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

96-well microtiter plates

-

This compound or its derivatives

-

Spectrophotometer or microplate reader

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of the test compound in the appropriate broth in a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

-

Inoculation: Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Caption: Broth Microdilution Workflow.

Conclusion

This compound and its derivatives represent a promising class of compounds with a diverse range of biological activities. Their potential as anticancer, antioxidant, anti-inflammatory, and antimicrobial agents warrants further investigation and development. The synthetic accessibility of the core structure provides a platform for the generation of extensive compound libraries for structure-activity relationship studies. This technical guide has summarized the key potential applications and provided detailed experimental protocols to facilitate further research in this exciting area. The continued exploration of this compound and its analogues holds significant promise for the discovery of novel therapeutic agents.

References

Methodological & Application

The Versatile Role of 2,4-Dihydroxy-5-methoxybenzaldehyde in the Synthesis of Bioactive Molecules: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2,4-Dihydroxy-5-methoxybenzaldehyde is a polysubstituted aromatic aldehyde that serves as a valuable building block in organic synthesis, particularly for the creation of bioactive molecules. Its unique substitution pattern, featuring hydroxyl and methoxy groups, provides multiple reactive sites for constructing complex molecular architectures. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of chalcones, flavonoids, and other potential therapeutic agents.

Application Notes

This compound is a key precursor for the synthesis of a variety of heterocyclic compounds and other molecules with interesting biological activities. Its principal applications lie in the construction of chalcones and flavonoids, classes of compounds renowned for their broad pharmacological properties.

1. Synthesis of Chalcones:

Chalcones are open-chain flavonoids characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings. They are well-established precursors for the synthesis of flavonoids and other heterocyclic compounds. The most common method for synthesizing chalcones from this compound is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of the aldehyde with an appropriate acetophenone. The resulting chalcones often exhibit a range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][2] The presence of the dihydroxy and methoxy substituents on one of the aromatic rings can significantly influence the biological efficacy of the resulting chalcone.

2. Synthesis of Flavonoids:

Flavonoids are a large class of plant secondary metabolites with a C6-C3-C6 skeleton. They are known for their antioxidant, anti-inflammatory, and anticancer activities.[3][4][5] Chalcones synthesized from this compound can be readily converted to various flavonoid subclasses, such as flavanones, flavones, and flavonols, through cyclization reactions. The specific reaction conditions determine the type of flavonoid produced. The substitution pattern of the starting aldehyde is incorporated into the final flavonoid structure, offering a route to novel derivatives with potentially enhanced biological activities.

3. Synthesis of Other Bioactive Molecules:

Beyond chalcones and flavonoids, the aldehyde functionality of this compound allows for its participation in a variety of other organic transformations to create diverse molecular scaffolds. These can include the synthesis of Schiff bases, hydrazones, and other heterocyclic systems, which are also of significant interest in medicinal chemistry due to their potential therapeutic applications.

Experimental Protocols

The following are generalized protocols for key experiments involving this compound. Researchers should adapt these protocols based on the specific substrate and desired product, with careful monitoring of the reaction progress.

Protocol 1: Synthesis of a 2',4'-Dihydroxy-5'-methoxychalcone via Claisen-Schmidt Condensation

This protocol describes a general procedure for the base-catalyzed condensation of this compound with an acetophenone derivative.

Materials:

-

This compound

-

Substituted Acetophenone (e.g., acetophenone, 4'-hydroxyacetophenone)

-

Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

-

Ethanol or Methanol

-

Hydrochloric Acid (HCl), dilute solution

-

Distilled water

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) and the substituted acetophenone (1 equivalent) in a minimal amount of ethanol or methanol with stirring.

-

In a separate beaker, prepare a 40-50% (w/v) aqueous solution of KOH or NaOH.

-

Slowly add the alkaline solution dropwise to the stirred solution of the aldehyde and acetophenone at room temperature. A color change is typically observed as the reaction proceeds.

-

Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is neutral.

-

The precipitated crude chalcone is collected by vacuum filtration and washed thoroughly with cold distilled water.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol, to afford the pure 2',4'-dihydroxy-5'-methoxychalcone.

Expected Outcome: The reaction is expected to yield the corresponding chalcone as a solid. The yield will vary depending on the specific acetophenone used.

Protocol 2: Synthesis of a Flavanone from a 2',4'-Dihydroxy-5'-methoxychalcone

This protocol outlines the cyclization of a chalcone to a flavanone.

Materials:

-

2',4'-Dihydroxy-5'-methoxychalcone (from Protocol 1)

-

Sodium Acetate or Piperidine

-

Ethanol

Procedure:

-

Dissolve the 2',4'-dihydroxy-5'-methoxychalcone (1 equivalent) in ethanol in a round-bottom flask.

-

Add a catalytic amount of a base, such as sodium acetate or piperidine.

-

Reflux the reaction mixture for 4-8 hours, monitoring the progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The residue can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure flavanone.

Quantitative Data

The following table summarizes representative yields for the synthesis of chalcones using substituted benzaldehydes in Claisen-Schmidt condensation reactions. While specific data for this compound is not extensively reported, these examples with structurally similar aldehydes provide an expected range.

| Aldehyde | Acetophenone | Base | Solvent | Yield (%) | Reference |

| 3,4,5-trimethoxybenzaldehyde | 3,4-dimethoxyacetophenone | 50% KOH | - | 46 | [6] |

| 2,4,6-trimethoxybenzaldehyde | 3,4-dimethoxyacetophenone | 50% KOH | - | 41 | [6] |

| Benzaldehyde Derivatives | Acetophenone Derivatives | KOH | Ethanol | Good | [2] |

Visualizations

Experimental Workflow: From Aldehyde to Flavonoid

Caption: Synthetic pathway from this compound to flavonoids.

Potential Signaling Pathway Inhibition by Chalcone Derivatives

Chalcones have been reported to exert their anticancer effects through various mechanisms, including the inhibition of signaling pathways involved in cell proliferation and survival. One such pathway is the PI3K/Akt pathway, which is often dysregulated in cancer.

Caption: Potential inhibition of the PI3K/Akt signaling pathway by chalcone derivatives.

References

- 1. nveo.org [nveo.org]

- 2. rltsc.edu.in [rltsc.edu.in]

- 3. researchgate.net [researchgate.net]

- 4. Quantitative Structure – Antioxidant Activity Relationships of Flavonoid Compounds | MDPI [mdpi.com]

- 5. Antioxidant Motifs in Flavonoids: O–H versus C–H Bond Dissociation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nijophasr.net [nijophasr.net]

Application Notes and Protocols for the Synthesis of Derivatives from 2,4-Dihydroxy-5-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature with specific, detailed protocols and quantitative data for the synthesis of derivatives directly from 2,4-Dihydroxy-5-methoxybenzaldehyde is limited. The following protocols are based on established, standard synthetic methodologies for structurally related phenolic aldehydes (e.g., 2,4-dihydroxybenzaldehyde). These methods are highly applicable but should be considered as starting points requiring optimization for the specific substrate. The quantitative data presented in the tables are representative examples from related compounds to illustrate expected results and data presentation formats.

Introduction

This compound is a polysubstituted aromatic aldehyde that serves as a valuable and versatile starting material in synthetic organic chemistry. Its unique substitution pattern, featuring two hydroxyl groups and a methoxy group, offers multiple reactive sites for derivatization. This allows for the synthesis of a diverse range of compounds, including chalcones, coumarins, and Schiff bases. These classes of compounds are of significant interest in medicinal chemistry and drug development due to their well-documented and broad spectrum of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[1][2][3] This document provides detailed protocols and application notes for the synthesis of these key derivatives.

Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

Chalcones (1,3-diaryl-2-propen-1-ones) are important intermediates in flavonoid biosynthesis and are known for their wide range of pharmacological activities.[4][5] They are typically synthesized via the Claisen-Schmidt condensation, which involves the base-catalyzed reaction between an aromatic aldehyde and an acetophenone.[4]

General Reaction Scheme

Caption: General scheme for Claisen-Schmidt condensation.

Experimental Protocol: General Procedure

-

Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) and a substituted acetophenone (1.0 eq.) in ethanol.

-

Catalyst Addition: Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (e.g., 40-50%) with constant stirring.

-

Reaction: Allow the reaction mixture to stir at room temperature. The reaction time can vary from a few hours to overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).[4]

-

Work-up: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid (HCl).

-

Isolation: The precipitated solid product is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and dried.

-

Purification: The crude chalcone can be purified by recrystallization from a suitable solvent, such as ethanol.[6]

Table 1: Representative Data for Chalcone Derivatives

(Note: Data is for illustrative purposes, derived from structurally similar compounds.)

| Compound ID | Ar Group (from Acetophenone) | Yield (%) | M.P. (°C) | Reference |

| CH-01 | Phenyl | 96 | 148-150 | [4] |

| CH-02 | 4-Chlorophenyl | 93 | 178-180 | [4] |

| CH-03 | 4-Methoxyphenyl | 97 | 162-164 | [4] |

| CH-04 | 4-Nitrophenyl | 85 | 210-212 | [4] |

Synthesis of Coumarin Derivatives via Knoevenagel Condensation

Coumarins (2H-1-benzopyran-2-ones) are a major class of phenolic compounds with significant therapeutic applications, including anticancer and anticoagulant activities.[2][7] The Knoevenagel condensation is a widely used method for their synthesis, involving the reaction of a salicylaldehyde derivative with an active methylene compound, catalyzed by a weak base like piperidine.[8]

General Reaction Scheme

Caption: General scheme for Knoevenagel condensation.

Experimental Protocol: General Procedure

-

Reaction Setup: To a solution of this compound (1.0 eq.) in absolute ethanol, add an active methylene compound (e.g., diethyl malonate, ethyl acetoacetate, or malononitrile) (1.1 eq.).

-

Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or pyrrolidine (a few drops).

-

Reaction: Heat the mixture to reflux for several hours (typically 2-6 hours). Monitor the reaction by TLC.

-

Isolation: After completion, cool the reaction mixture to room temperature. The product often crystallizes out of the solution. If not, the mixture can be concentrated under reduced pressure and poured into ice-water.

-

Purification: The collected solid is filtered, washed with cold ethanol, and purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).[8]

Table 2: Representative Data for Coumarin Derivatives

(Note: Data is for illustrative purposes, derived from structurally similar compounds.)

| Compound ID | Active Methylene Reagent | Yield (%) | M.P. (°C) | Reference |

| CO-01 | Diethyl malonate | 85-92 | 204-206 | [8] |

| CO-02 | Ethyl acetoacetate | 90 | 245-247 | [8] |

| CO-03 | Malononitrile | 88 | 270-272 | [8] |

| CO-04 | Ethyl cyanoacetate | 91 | 288-290 | [8] |

Synthesis of Schiff Base Derivatives

Schiff bases, characterized by an azomethine (-C=N-) group, are synthesized by the condensation of a primary amine with an aldehyde.[9] Derivatives of 2,4-dihydroxybenzaldehyde have shown significant potential as antibacterial, antifungal, and anticancer agents, partly due to the chelating properties of the hydroxyl and azomethine groups.[9][10]

General Reaction Scheme

Caption: General scheme for Schiff base synthesis.

Experimental Protocol: General Procedure

-

Reactant Preparation: Dissolve this compound (1.0 eq.) in absolute ethanol in a round-bottom flask.

-

Amine Addition: To this stirring solution, add an ethanolic solution of the desired primary amine (1.0 eq.) dropwise.

-

Catalysis (Optional): A few drops of glacial acetic acid can be added to catalyze the reaction.[9]

-

Reaction: Heat the mixture to reflux for 2-4 hours. The formation of a colored precipitate often indicates product formation.

-

Isolation: After cooling to room temperature, the solid product is collected by filtration.

-

Purification: The crude product is washed with cold ethanol and can be recrystallized from a suitable solvent like ethanol or methanol to yield the pure Schiff base.[10]

Table 3: Representative Data for Schiff Base Derivatives

(Note: Data is for illustrative purposes, derived from structurally similar compounds.)

| Compound ID | Primary Amine (R-NH₂) | Yield (%) | M.P. (°C) | Reference |

| SB-01 | Aniline | 85 | 188-190 | [10] |

| SB-02 | 4-Chloroaniline | 89 | 215-217 | [10] |

| SB-03 | 4-Aminobenzoic acid | 82 | 260-262 | [10] |

| SB-04 | 2-Aminopyridine | 78 | 198-200 | [10] |

Biological Applications and Quantitative Data

Derivatives synthesized from substituted hydroxybenzaldehydes are frequently evaluated for their therapeutic potential. For instance, Schiff bases derived from 2,4-dihydroxybenzaldehyde have been investigated as inhibitors of Heat Shock Protein 90 (Hsp90), a key target in cancer therapy.[9]

Table 4: Representative Anticancer Activity Data (MTT Assay)

(Note: Data is for illustrative purposes, derived from structurally similar 2,4-dihydroxybenzaldehyde Schiff bases against the PC3 prostate cancer cell line.)

| Compound ID | IC₅₀ (µM) | Reference |

| SB-05 | 7.43 | [10] |

| SB-06 | 7.15 | [10] |

| SB-07 | 4.85 | [10] |

Visualized Workflows and Pathways

General Synthetic Pathways

Caption: Synthetic routes from the starting material.

General Experimental Workflow

Caption: A typical workflow for synthesis and analysis.

Hsp90 Inhibition Pathway (Hypothesized Mechanism)

Caption: Hsp90 inhibition by Schiff base derivatives.[9]

References

- 1. jocpr.com [jocpr.com]

- 2. Synthesis of new conjugated coumarin-benzimidazole hybrids and their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. media.neliti.com [media.neliti.com]

- 4. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ijarsct.co.in [ijarsct.co.in]

- 7. Coumarins and Coumarin-Related Compounds in Pharmacotherapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]

The Versatile Role of 2,4-Dihydroxy-5-methoxybenzaldehyde in the Synthesis of Bioactive Natural Products

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dihydroxy-5-methoxybenzaldehyde is a valuable and versatile aromatic aldehyde that serves as a key building block in the synthesis of a wide array of natural products and their analogues. Its unique substitution pattern, featuring two hydroxyl groups and a methoxy group, provides multiple reactive sites for the construction of complex molecular architectures. This compound is a crucial precursor for the synthesis of various classes of bioactive molecules, including flavonoids and coumarins, which are known to exhibit significant pharmacological activities. These activities range from anticancer and anti-inflammatory to antioxidant and antimicrobial properties, making derivatives of this compound promising candidates for drug discovery and development.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of chalcones and coumarins, two important classes of natural products. The protocols are based on established synthetic methodologies for structurally related compounds and are intended to serve as a guide for researchers in the field.

Application in Chalcone Synthesis

Chalcones are a major class of flavonoids characterized by a 1,3-diaryl-2-propen-1-one backbone. They are well-known for their broad spectrum of biological activities. The Claisen-Schmidt condensation is a common and efficient method for synthesizing chalcones, involving the base-catalyzed reaction of a substituted benzaldehyde with an acetophenone.

Quantitative Data for Chalcone Derivatives

The following table summarizes the anticancer and antibacterial activities of chalcone derivatives synthesized from precursors structurally similar to this compound, illustrating the potential of this building block.

| Compound Class | Specific Derivative Example | Biological Activity | IC50 / Inhibition | Reference Cell Line / Strain |

| Chalcone | 2'-hydroxy-4-methoxychalcone | Anticancer | GI50 = 1.9 µM | NCI-H460 (Lung Cancer) |

| Chalcone | 2',4',4-Trihydroxychalcone | Anti-butyrylcholinesterase | IC50 = 26.55 ± 0.55 µg/mL | - |

| Chalcone | 2',4',4-Trihydroxychalcone | Antibacterial | 74.43 ± 1.95% inhibition at 200 µg/mL | Micrococcus luteus |

Experimental Protocol: Synthesis of a Chalcone Derivative via Claisen-Schmidt Condensation

This protocol describes a general procedure for the synthesis of a chalcone derivative from this compound and a substituted acetophenone.

Materials:

-

This compound

-

Substituted Acetophenone (e.g., 2'-hydroxyacetophenone)

-

Ethanol

-

Potassium Hydroxide (KOH)

-

Hydrochloric Acid (HCl), concentrated

-

Distilled water

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Beakers

-

Büchner funnel and filter paper

Procedure:

-

Preparation of Reactants: In a 100 mL round-bottom flask, dissolve 10 mmol of this compound and 10 mmol of the substituted acetophenone in 30 mL of ethanol. Stir the mixture at room temperature until all solids have dissolved.

-

Base Addition: To the stirred solution, slowly add 15 mL of a 40% aqueous solution of potassium hydroxide (KOH) dropwise over a period of 15-20 minutes. The reaction mixture will typically develop a deep color and may become warm. Maintain the temperature at room temperature.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate).

-

Product Precipitation: After completion of the reaction, pour the reaction mixture into a beaker containing 100 mL of crushed ice and water.

-

Acidification: Slowly add concentrated hydrochloric acid (HCl) dropwise to the beaker with constant stirring until the solution becomes acidic (pH 2-3). A solid precipitate of the crude chalcone will form.

-

Isolation and Purification: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold distilled water until the filtrate is neutral. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Application in Coumarin Synthesis

Coumarins are a class of benzopyrone natural products that exhibit a wide range of biological activities, including anticancer, anticoagulant, and anti-inflammatory properties. The Knoevenagel condensation is a widely used method for the synthesis of coumarins from substituted salicylaldehydes.

Quantitative Data for Coumarin Derivatives

The following table presents the anticancer activity of coumarin derivatives, highlighting the potential of synthesizing potent bioactive molecules from this compound.

| Compound Class | Specific Derivative Example | Biological Activity | IC50 | Reference Cell Line |

| Coumarin Hybrid | 3-(1H-benzo[d]imidazol-2-yl)-7-(diethylamino)-2H-chromen-2-one | Anticancer | >50% inhibition at 10 µM | Leukemia, Colon, and Breast Cancer Cell Lines[1] |

| Coumarin Derivative | 7-hydroxy-4-methylcoumarin derivative | Anticancer | IC50 = 2.84 ± 0.48 µg/mL | HepG2 (Liver Cancer)[2] |

| Coumarin-Cinnamic Acid Hybrid | (E)-3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)-1-phenylprop-2-en-1-one | Anticancer | IC50 = 13.14 µM | HepG2 (Liver Cancer)[2] |

Experimental Protocol: Synthesis of a Coumarin Derivative via Knoevenagel Condensation

This protocol outlines a general procedure for the synthesis of a coumarin derivative from this compound and an active methylene compound.

Materials:

-

This compound

-

Diethyl malonate

-

Piperidine

-

Ethanol

-

Hydrochloric Acid (HCl), dilute

-

Magnetic stirrer and stir bar

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Beakers

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, combine 10 mmol of this compound and 12 mmol of diethyl malonate in 40 mL of ethanol.

-

Catalyst Addition: To this mixture, add a catalytic amount of piperidine (approximately 0.5 mL).

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 4-6 hours. The reaction can be monitored by TLC.

-

Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The coumarin product may precipitate out of the solution upon cooling.

-

Isolation: If a precipitate forms, collect it by vacuum filtration. If not, slowly add cold dilute hydrochloric acid to the reaction mixture to induce precipitation.

-

Washing and Drying: Wash the collected solid with a small amount of cold ethanol and then with cold water. Dry the purified product in a desiccator. Further purification can be achieved by recrystallization from ethanol.

Visualizing Synthetic Pathways and Biological Mechanisms

To further aid in the understanding of the synthetic routes and potential biological activities of natural products derived from this compound, the following diagrams are provided.

Caption: Synthetic workflow for chalcone synthesis.

Caption: Synthetic workflow for coumarin synthesis.

Caption: PI3K/AKT signaling pathway inhibition.[2]

References

Application Notes and Protocols: 2,4-Dihydroxy-5-methoxybenzaldehyde in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the potential applications of 2,4-Dihydroxy-5-methoxybenzaldehyde in medicinal chemistry. While direct biological data for this specific molecule is limited in publicly available literature, its structural similarity to other dihydroxybenzaldehyde derivatives suggests a range of potential therapeutic applications. These notes will focus on the known activities of closely related analogs and provide detailed protocols for the synthesis and evaluation of this compound as a novel therapeutic agent.

Introduction

This compound is a phenolic aldehyde with a chemical structure that suggests potential for a variety of biological activities. Its derivatives, particularly those of the parent compound 2,4-dihydroxybenzaldehyde, have demonstrated promising anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. The presence of hydroxyl and methoxy groups on the benzene ring makes it an attractive scaffold for medicinal chemistry, offering multiple points for chemical modification to optimize pharmacological properties.

Potential Therapeutic Applications and Supporting Data from Analogs

Based on the activities of structurally similar compounds, this compound is a promising candidate for investigation in several therapeutic areas. The following sections summarize the known biological activities of its close analogs.

2.1. Anticancer Activity